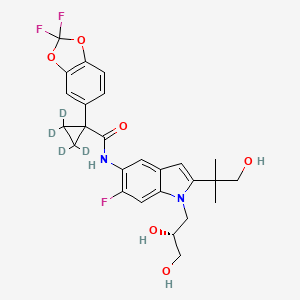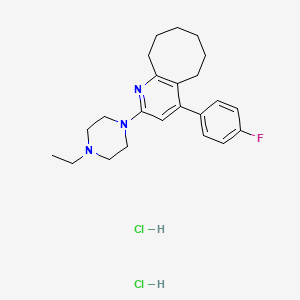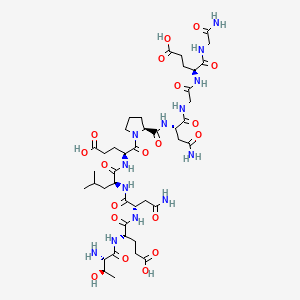
Fsh receptor-binding inhibitor fragment(bi-10)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fsh receptor-binding inhibitor fragment (bi-10) is a potent antagonist of the follicle-stimulating hormone (FSH). It blocks the binding of FSH to its receptor (FSHR), thereby altering the action of FSH at the receptor level. This compound has shown potential in suppressing ovulation and inducing follicular atresia in mice .
Preparation Methods
The preparation of Fsh receptor-binding inhibitor fragment (bi-10) involves custom peptide synthesis. The compound has a molecular formula of C42H67N13O19 and a molecular weight of 1058.06 g/mol . The synthesis typically involves the sequential addition of amino acids to form the peptide chain, followed by purification to achieve high purity levels (≥98%) .
Chemical Reactions Analysis
Fsh receptor-binding inhibitor fragment (bi-10) primarily undergoes peptide bond formation during its synthesis. The compound is stable under standard laboratory conditions and does not readily undergo oxidation, reduction, or substitution reactions. Common reagents used in its synthesis include protected amino acids, coupling agents, and solvents like dimethyl sulfoxide (DMSO) .
Scientific Research Applications
Fsh receptor-binding inhibitor fragment (bi-10) has several scientific research applications:
Biology and Medicine: It is used to study the role of FSH in reproductive biology. .
Endocrinology: Fsh receptor-binding inhibitor fragment (bi-10) is used to investigate the signaling pathways and molecular mechanisms of FSH and its receptor
Mechanism of Action
Fsh receptor-binding inhibitor fragment (bi-10) exerts its effects by binding to the FSH receptor (FSHR) and blocking the binding of FSH. This inhibition alters the action of FSH at the receptor level, leading to the suppression of ovulation and induction of follicular atresia . The compound also down-regulates the overexpression of FSHR and ERβ in the ovaries, which may contribute to its potential anti-cancer effects .
Comparison with Similar Compounds
Fsh receptor-binding inhibitor fragment (bi-10) is unique in its ability to specifically block the binding of FSH to its receptor. Similar compounds include other FSH antagonists and inhibitors that target the FSH receptor, such as:
FSH receptor-binding inhibitor fragment (bi-9): Another potent FSH antagonist with similar properties.
FSH receptor-binding inhibitor fragment (bi-8): A related compound with comparable effects on FSH binding and action.
These compounds share similar mechanisms of action but may differ in their potency, specificity, and applications in research .
Properties
Molecular Formula |
C42H67N13O19 |
|---|---|
Molecular Weight |
1058.1 g/mol |
IUPAC Name |
(4S)-4-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-5-[(2-amino-2-oxoethyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C42H67N13O19/c1-18(2)13-23(52-39(71)25(15-28(44)58)53-37(69)21(7-10-32(63)64)50-41(73)34(46)19(3)56)38(70)51-22(8-11-33(65)66)42(74)55-12-4-5-26(55)40(72)54-24(14-27(43)57)36(68)48-17-30(60)49-20(6-9-31(61)62)35(67)47-16-29(45)59/h18-26,34,56H,4-17,46H2,1-3H3,(H2,43,57)(H2,44,58)(H2,45,59)(H,47,67)(H,48,68)(H,49,60)(H,50,73)(H,51,70)(H,52,71)(H,53,69)(H,54,72)(H,61,62)(H,63,64)(H,65,66)/t19-,20+,21+,22+,23+,24+,25+,26+,34+/m1/s1 |
InChI Key |
DBFABWRXHHOYAV-JATBZIBASA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


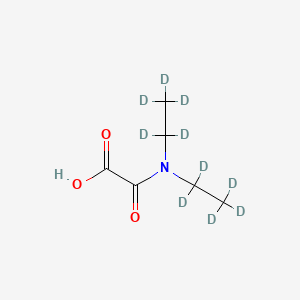

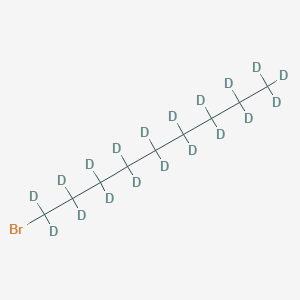
![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12399950.png)
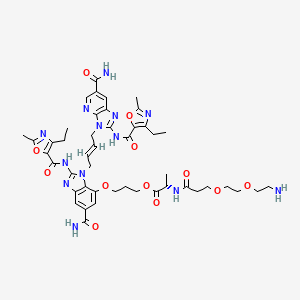
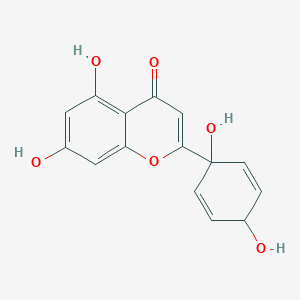

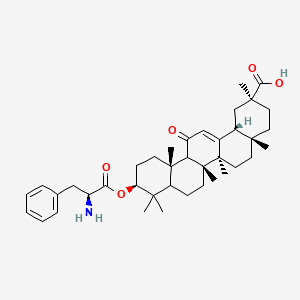
![5,7-Dihydroxy-2-(4-hydroxyphenyl)-3-[3,5,7-trihydroxy-2-(4-hydroxyphenyl)chroman-8-yl]chromen-4-one](/img/structure/B12399980.png)
![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] pentadecanoate](/img/structure/B12399984.png)

![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)-2H-pyrimidin-4-one](/img/structure/B12400008.png)
